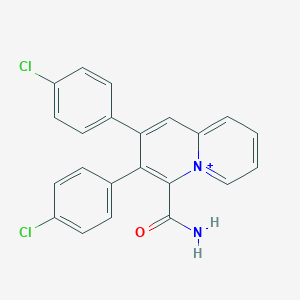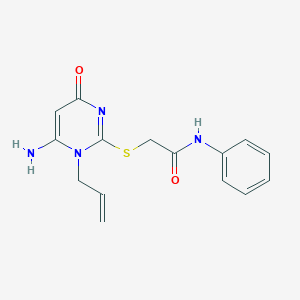
4-(Aminocarbonyl)-2,3-bis(4-chlorophenyl)quinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminocarbonyl)-2,3-bis(4-chlorophenyl)quinolizinium is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BCQ and is a member of the quinolizinium family of compounds. BCQ has been found to have a range of interesting properties that make it useful for a variety of research applications.
作用機序
The mechanism of action of BCQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BCQ has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BCQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
BCQ has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, BCQ has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. BCQ has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of BCQ for lab experiments is its potent anticancer properties. BCQ has been shown to inhibit the growth of a variety of cancer cells, making it a useful tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of BCQ is its toxicity. BCQ has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on BCQ. One area of interest is the development of new derivatives of BCQ that have improved properties, such as reduced toxicity or increased potency. Another area of interest is the study of the mechanisms of action of BCQ, which could lead to the development of new therapies for cancer and other diseases. Finally, the potential use of BCQ in combination with other drugs or therapies is an area of interest for future research.
合成法
The synthesis of BCQ is a complex process that requires several steps. One of the most common methods for synthesizing BCQ involves the reaction of 4-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction results in the formation of BCQ as a yellow powder.
科学的研究の応用
BCQ has been extensively studied for its potential use in scientific research. One of the most interesting applications of BCQ is in the field of cancer research. BCQ has been found to have potent anticancer properties and has been shown to inhibit the growth of a variety of cancer cells. BCQ has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H15Cl2N2O+ |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
2,3-bis(4-chlorophenyl)quinolizin-5-ium-4-carboxamide |
InChI |
InChI=1S/C22H14Cl2N2O/c23-16-8-4-14(5-9-16)19-13-18-3-1-2-12-26(18)21(22(25)27)20(19)15-6-10-17(24)11-7-15/h1-13H,(H-,25,27)/p+1 |
InChIキー |
WSAAWHNLHMQBIF-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+]2C(=C1)C=C(C(=C2C(=O)N)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=[N+]2C(=C1)C=C(C(=C2C(=O)N)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)




